1-(2,3-Difluorophenyl)-2,2,2-trifluoroethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Difluorophenyl)-2,2,2-trifluoroethan-1-amine is an organic compound that belongs to the class of fluorinated amines. This compound is characterized by the presence of both difluorophenyl and trifluoroethanamine groups, which contribute to its unique chemical properties. Fluorinated compounds are of significant interest in various fields, including medicinal chemistry, due to their enhanced metabolic stability and ability to modulate biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Difluorophenyl)-2,2,2-trifluoroethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,3-difluoroaniline and 2,2,2-trifluoroacetaldehyde.
Condensation Reaction: The 2,3-difluoroaniline undergoes a condensation reaction with 2,2,2-trifluoroacetaldehyde in the presence of a suitable catalyst, such as a Lewis acid, to form the intermediate imine.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Difluorophenyl)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with palladium catalyst.
Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.
Major Products
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives with various functional groups.
Scientific Research Applications
1-(2,3-Difluorophenyl)-2,2,2-trifluoroethan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its ability to enhance metabolic stability and modulate biological activity.
Biological Studies: It is used as a probe to study the effects of fluorination on biological systems and enzyme interactions.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and specialty chemicals due to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of 1-(2,3-Difluorophenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-Difluorophenyl)-2-phenylethanamine
- 2-(2,3-Difluorophenyl)-5-(4-alkylphenyl)-1,3-dioxane
- N-(2,3-Difluorophenyl)-2-fluorobenzamide
Uniqueness
1-(2,3-Difluorophenyl)-2,2,2-trifluoroethan-1-amine is unique due to the presence of both difluorophenyl and trifluoroethanamine groups, which confer enhanced metabolic stability and biological activity. The trifluoromethyl group, in particular, is known for its ability to improve the pharmacokinetic properties of compounds, making it a valuable moiety in drug design.
Properties
IUPAC Name |
1-(2,3-difluorophenyl)-2,2,2-trifluoroethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F5N/c9-5-3-1-2-4(6(5)10)7(14)8(11,12)13/h1-3,7H,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYCQEHQDOPPIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C(C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F5N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.